Tetrachloroethylene-13C2

Descripción general

Descripción

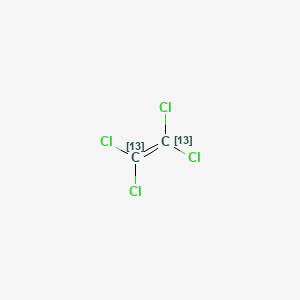

Tetrachloroethylene-¹³C₂ is a stable isotope-labeled variant of tetrachloroethylene (CCl₂=CCl₂), where both carbon atoms in the ethylene backbone are replaced with carbon-13 (¹³C). This labeling enables precise tracking in analytical and environmental studies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without the risks associated with radioactive isotopes . The compound retains the chemical properties of unlabeled tetrachloroethylene—a nonflammable, dense chlorinated solvent—but exhibits distinct spectral signatures and molecular weight due to isotopic substitution .

Métodos De Preparación

Synthetic Pathways for Tetrachloroethylene-13C2

Chlorination of 13C-Labeled Ethylene Dichloride

The chlorination of ethylene dichloride (1,2-dichloroethane) is a primary industrial method for tetrachloroethylene production . For isotopic labeling, ethylene dichloride-13C2 serves as the precursor. The reaction involves thermal decomposition at 400–500°C in the presence of chlorine gas and a catalyst (e.g., activated carbon):

2-^{13}\text{CH}2-\text{Cl} + 3\text{Cl}2 \rightarrow ^{13}\text{CCl}2=^{13}\text{CCl}_2 + 4\text{HCl}

Key parameters include:

-

Temperature control : Excess heat promotes side products like carbon tetrachloride .

-

Catalyst selection : Activated carbon minimizes byproduct formation .

-

Isotopic purity : Starting material must exceed 99% 13C enrichment to avoid dilution .

Yields typically reach 75–85% under optimized conditions, with residual HCl removed via fractional distillation .

Oxychlorination of Ethylene-13C2

Oxychlorination combines ethylene-13C2 with chlorine, hydrogen chloride, and oxygen over a copper(II) chloride catalyst at 250–350°C:

2=^{13}\text{CH}2 + 2\text{Cl}2 + \text{O}2 \rightarrow ^{13}\text{CCl}2=^{13}\text{CCl}2 + 2\text{H}_2\text{O}

This method avoids acetylene-derived pathways, which are obsolete due to cost . Advantages include:

-

Byproduct mitigation : Water is the primary byproduct, simplifying purification.

-

Scalability : Compatible with continuous-flow reactors for industrial production .

Isotopic Exchange Reactions

Post-synthetic labeling via halogen exchange introduces 13C into unlabeled tetrachloroethylene. For example, reacting tetrachloroethylene with 13C-enriched carbon tetrachloride at 600°C facilitates isotopic scrambling:

2=\text{CCl}2 + ^{13}\text{CCl}4 \leftrightarrow ^{13}\text{CCl}2=^{13}\text{CCl}2 + \text{CCl}4

This equilibrium-driven process requires precise temperature control and yields ~50% isotopic incorporation .

Purification and Stabilization

Distillation and Fractional Crystallization

Crude this compound is purified via:

-

Fractional distillation : Boiling point differentials separate it from CCl4 (76.7°C vs. 121.1°C) .

-

Crystallization : Low-temperature crystallization removes chlorinated impurities .

Stabilization Additives

Like unlabeled tetrachloroethylene, the 13C2 variant is stabilized against photodegradation and hydrolysis using:

-

Epoxide stabilizers (e.g., 1,2-epoxybutane) at 0.1–1.0 wt% .

-

Amine inhibitors (e.g., triethanolamine) to neutralize HCl byproducts .

Analytical Validation

Mass Spectrometry (MS)

High-resolution MS confirms isotopic enrichment. Key fragments include:

Nuclear Magnetic Resonance (NMR)

13C NMR spectra exhibit a single peak at δ 120–125 ppm for the double-bonded carbons, with satellite peaks confirming 13C-13C coupling .

Challenges in Synthesis

Applications in Research

Análisis De Reacciones Químicas

Types of Reactions: Tetrachloroethylene-13C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trichloroacetic acid and other chlorinated by-products.

Reduction: Reduction reactions can convert it to less chlorinated compounds such as trichloroethylene.

Substitution: this compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Reducing agents such as zinc and hydrochloric acid are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions

Major Products Formed:

Oxidation: Trichloroacetic acid, dichloroacetic acid.

Reduction: Trichloroethylene, dichloroethylene.

Substitution: Various substituted ethylene derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Tetrachloroethylene-13C2 is widely used in scientific research due to its isotopic labeling, which provides valuable insights into chemical and biological processes. Some key applications include:

Environmental Analysis: Used to trace the fate and transport of tetrachloroethylene in the environment, particularly in groundwater contamination studies.

Chemical Reaction Mechanisms: Helps in studying the detailed mechanisms of chlorination and dechlorination reactions.

Biological Studies: Employed in metabolic studies to understand the biotransformation of chlorinated compounds in living organisms.

Industrial Applications: Used in the development of new materials and chemicals through isotopic labeling techniques

Mecanismo De Acción

The mechanism of action of tetrachloroethylene-13C2 involves its interaction with various molecular targets and pathways. In environmental systems, it undergoes reductive dechlorination, where it is sequentially dechlorinated to form less chlorinated compounds. In biological systems, it is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules .

Comparación Con Compuestos Similares

Structural and Isotopic Differences

Tetrachloroethylene-¹³C₂ differs from its unlabeled counterpart in molecular weight (167.8 g/mol vs. 165.8 g/mol) due to the substitution of two ¹²C atoms with ¹³C. This minor mass shift is critical for isotope-ratio MS, enabling its use as an internal standard in environmental contaminant tracing . In contrast, Ethylene-¹³C₂ (C₂H₄, CAS 51915-19-6) and Ethylene Oxide-¹³C₂ (C₂H₄O, CAS 84508-46-3) exhibit similar isotopic enrichment but serve divergent roles due to their functional groups. For example:

- Ethylene-¹³C₂ (MW 30 g/mol) is pivotal in polymer chemistry and plant hormone studies.

- Ethylene Oxide-¹³C₂ (MW 46 g/mol) is employed in sterilization process research .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C)* | Density (g/cm³)* | Isotopic Purity |

|---|---|---|---|---|---|

| Tetrachloroethylene-¹³C₂ | ¹³C₂Cl₄ | 167.8 | ~121 | ~1.62 | 99 atom% ¹³C† |

| Ethylene-¹³C₂ | ¹³C₂H₄ | 30.0 | -104 | 0.00118 | 99 atom% ¹³C |

| Ethylene Oxide-¹³C₂ | ¹³C₂H₄O | 46.0 | 10.7 | 0.882 | 99 atom% ¹³C |

*Values for unlabeled compounds are provided as references; isotopic labeling minimally alters physical properties.

†Assumed based on purity standards for related ¹³C compounds .

Research Findings

- Environmental Studies : Tetrachloroethylene-¹³C₂ enables quantification of solvent residues in soil and water via isotope dilution MS, achieving detection limits below 0.1 ppb .

- Comparative Stability : Unlike ethylene oxide, tetrachloroethylene-¹³C₂ resists thermal decomposition, making it suitable for long-term environmental tracer studies .

- Cost and Availability: ¹³C-labeled chlorinated solvents are typically more expensive (e.g., ~$500–$1,000 per gram) than non-chlorinated analogs like ethylene-¹³C₂ due to complex synthesis .

Actividad Biológica

Tetrachloroethylene-13C2 (also known as Perchloroethylene or PCE) is a chlorinated solvent widely utilized in dry cleaning and degreasing processes. Understanding its biological activity is crucial due to its potential health effects, including toxicity and carcinogenicity. This article examines the biological activity of this compound, focusing on its metabolism, toxicokinetics, and associated health risks, supported by case studies and research findings.

Metabolism and Toxicokinetics

Tetrachloroethylene undergoes complex metabolic processes primarily in the liver and kidneys. The key metabolic pathways include:

- Cytochrome P450-Mediated Oxidation : The cytochrome P450 enzyme system, particularly CYP2E1, plays a significant role in the oxidative metabolism of PCE. This pathway leads to the formation of reactive metabolites that can cause cellular damage .

- Glutathione Conjugation : PCE can also undergo conjugation with glutathione (GSH), forming thioether conjugates that are further metabolized into cysteine conjugates. These metabolites can be nephrotoxic and contribute to kidney damage .

- Excretion : The primary route of excretion for PCE metabolites is through urine, where they are found as mercapturates or as oxidized forms such as dichloroacetic acid (DCA) and trichloroacetic acid (TCA) .

Carcinogenicity

PCE has been classified as a probable human carcinogen based on evidence from animal studies and epidemiological data. Key findings include:

- Animal Studies : Bioassays have shown that exposure to PCE leads to the development of tumors in various organs, including the liver and kidneys .

- Human Studies : Epidemiological studies suggest associations between PCE exposure and increased risks of bladder cancer, non-Hodgkin lymphoma, and multiple myeloma .

Neurotoxicity

Neurotoxic effects have been observed at low exposure levels. Symptoms may include headaches, dizziness, and cognitive impairments, indicating that the nervous system is particularly sensitive to PCE toxicity .

Case Study 1: Occupational Exposure

A study assessing biological exposure levels among workers in dry cleaning facilities indicated significant levels of PCE in urine samples. Workers exhibited symptoms consistent with neurotoxicity, emphasizing the need for effective monitoring and protective measures in occupational settings .

Case Study 2: Environmental Exposure

Research conducted on communities near industrial sites revealed elevated incidences of bladder cancer correlated with environmental contamination by PCE. This study highlighted the long-term health risks associated with chronic exposure to low levels of this compound .

Research Findings

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying Tetrachloroethylene-13C₂ in environmental samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with isotopic dilution is the gold standard due to its specificity for ¹³C-labeled compounds. For aqueous samples, purge-and-trap concentration is recommended to enhance detection limits. Ensure calibration curves use certified Tetrachloroethylene-13C₂ standards to account for matrix effects .

- Data Validation : Cross-validate results with liquid-liquid extraction (LLE) coupled with high-resolution GC-MS to confirm isotopic purity and rule out co-eluting contaminants .

Q. How can researchers safely handle Tetrachloroethylene-13C₂ in laboratory settings?

- Safety Protocols : Use fume hoods with ≥100 ft/min airflow and conduct regular airborne monitoring via photoionization detectors (PID). Store in amber glass containers under inert gas (e.g., nitrogen) to prevent photodegradation and volatilization .

- Waste Management : Neutralize residues with activated charcoal filters, and dispose via EPA-approved hazardous waste facilities. Document disposal methods in compliance with TSCA guidelines .

Q. What are the critical steps for synthesizing Tetrachloroethylene-13C₂ with high isotopic enrichment?

- Synthetic Route : Begin with acetylene-13C₂ as a precursor. Catalytic chlorination using FeCl₃ at 80–100°C yields Tetrachloroethylene-13C₂. Monitor reaction progress via FTIR to track C-Cl bond formation (peaks at 600–800 cm⁻¹) .

- Purification : Distill under reduced pressure (40–50°C at 0.1 atm) and verify isotopic purity (>99%) via NMR (¹³C satellite peaks) and isotope-ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How do isotopic effects (¹³C) influence the environmental degradation kinetics of Tetrachloroethylene-13C₂ compared to unlabeled analogs?

- Experimental Design : Conduct comparative microcosm studies under aerobic/anaerobic conditions. Measure degradation rates via δ¹³C analysis using compound-specific isotope analysis (CSIA).

- Key Findings : ¹³C-labeled compounds exhibit slower microbial degradation due to kinetic isotope effects (KIE ≈ 1.02–1.04), particularly in reductive dechlorination pathways. Document deviations using Arrhenius plots .

Q. What strategies resolve contradictions in reported partition coefficients (e.g., log Kₒw) for Tetrachloroethylene-13C₂ across studies?

- Data Reconciliation : Audit experimental conditions (pH, temperature, matrix ionic strength) and standardize measurements using OECD Test Guideline 116. Apply multivariable regression to isolate confounding factors .

- Case Example : Discrepancies in log Kₒw values (1.4–2.1) arise from solvent impurities; use octanol pre-saturated with buffer solutions to minimize artifacts .

Q. How can researchers design experiments to differentiate biotic vs. abiotic degradation pathways of Tetrachloroethylene-13C₂ in soil systems?

- Isotopic Tracers : Use dual-isotope probing (δ¹³C and δ³⁷Cl) to track pathway-specific signatures. Abiotic degradation (e.g., hydrolysis) shows negligible δ¹³C shifts, while biotic pathways exhibit significant fractionation .

- Controls : Include sterile soil samples amended with NaN₃ to suppress microbial activity. Analyze headspace for volatile intermediates (e.g., trichloroethylene-13C) via SPME-GC/MS .

Q. Tables for Key Data

| Property | Tetrachloroethylene-13C₂ | Unlabeled Tetrachloroethylene | Source |

|---|---|---|---|

| Molecular Weight (g/mol) | 169.83 | 165.83 | |

| Boiling Point (°C) | 120–122 | 121 | |

| log Kₒw | 2.1 ± 0.2 | 2.0 ± 0.3 |

| Analytical Technique | Sensitivity (ppb) | Isotopic Specificity | Application |

|---|---|---|---|

| GC-MS with Isotopic Dilution | 0.01–0.1 | High (¹³C) | Environmental monitoring |

| CSIA | 0.1–1.0 | Moderate (δ¹³C) | Degradation studies |

| NMR | ≥100 ppm | Low | Structural verification |

Q. Methodological Recommendations

- Literature Review : Use Boolean operators (e.g., "Tetrachloroethylene-13C₂ AND degradation") in databases like PubMed and Web of Science. Exclude non-peer-reviewed studies and non-English publications unless translated via certified services .

- Data Reproducibility : Archive raw spectra/chromatograms in open-access repositories (e.g., Zenodo) with metadata on instrument settings and calibration standards .

Propiedades

IUPAC Name |

1,1,2,2-tetrachloro(1,2-13C2)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4/c3-1(4)2(5)6/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTYCFOTNPOANT-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=[13C](Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745778 | |

| Record name | Tetrachloro(~13~C_2_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32488-49-6 | |

| Record name | Tetrachloro(~13~C_2_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32488-49-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.